Desacetyl Bisacodyl |A-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

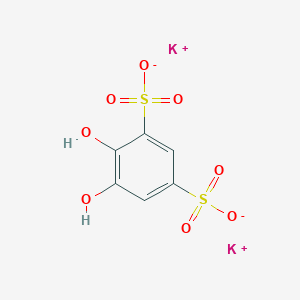

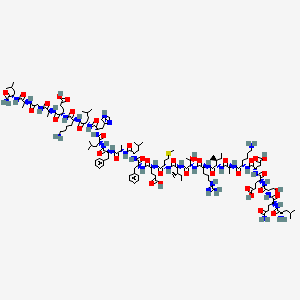

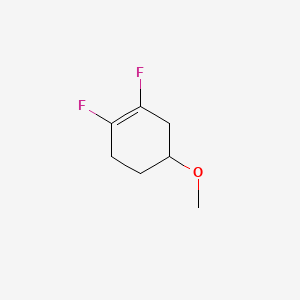

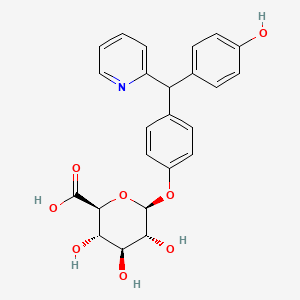

Desacetyl Bisacodyl A-D-Glucuronide has a molecular formula of C24H23NO8 . The exact mass is 453.14236669 g/mol and the monoisotopic mass is also 453.14236669 g/mol .Physical And Chemical Properties Analysis

Desacetyl Bisacodyl A-D-Glucuronide has a molecular weight of 453.4 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9 . The Rotatable Bond Count is 6 . The Topological Polar Surface Area is 150 Ų .科学的研究の応用

Glucuronidation in Drug Metabolism

Glucuronidation is a major drug-metabolizing reaction, playing a crucial role in the metabolism and excretion of numerous drugs. It involves the conjugation of glucuronic acid with drugs or their metabolites, enhancing their solubility and excretion. This process is critical for the detoxification and removal of drugs and endogenous substances from the body. The significance of monitoring glucuronide metabolite concentrations is highlighted in therapeutic drug monitoring to optimize therapeutic outcomes and manage indirect effects on parent drug pharmacokinetics. Factors such as genetic polymorphisms, disease processes, age, and drug-drug interactions can modulate the disposition of glucuronide metabolites, indicating the complex interplay in drug metabolism and the importance of personalized medicine approaches (Shipkova & Wieland, 2005).

Biological Activities of Derivatized D-Glucans

D-Glucans, through chemical modifications such as derivatization, can exhibit varied biological activities. These modifications enhance solubility and potentially alter biological activities, including antioxidation, anticoagulation, and antitumoral effects. This underscores the potential of chemical alterations in pharmaceutical development to enhance drug efficacy and specificity. The exploration of derivatized compounds for therapeutic applications emphasizes the importance of chemical modifications in drug development and the potential relevance to the pharmacological activity of Desacetyl Bisacodyl A-D-Glucuronide derivatives (Kagimura et al., 2015).

作用機序

Target of Action

The primary target of Desacetyl Bisacodyl A-D-Glucuronide is the parasympathetic nerves in the colon . These nerves play a crucial role in regulating bowel movements and intestinal secretions .

Mode of Action

Desacetyl Bisacodyl A-D-Glucuronide is deacetylated to the active bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) by an intestinal deacetylase . BHPM can stimulate parasympathetic nerves in the colon directly to increase motility and secretions . This interaction results in enhanced bowel movements and increased water content in the stool .

Pharmacokinetics

The apparent plasma clearance of the active metabolite, BHPM, in lactating women after a single 10 mg oral dose is 272 mL/min and after multiple doses is 412 mL/min . This indicates that the compound has good bioavailability and is efficiently excreted from the body.

Result of Action

The result of the compound’s action is the relief of occasional constipation and irregularity . By stimulating the parasympathetic nerves in the colon, Desacetyl Bisacodyl A-D-Glucuronide increases intestinal motility and secretions, leading to enhanced bowel movements and increased water content in the stool .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO8/c26-15-8-4-13(5-9-15)18(17-3-1-2-12-25-17)14-6-10-16(11-7-14)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h1-12,18-22,24,26-29H,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVPDCNRRXUDQK-JZOWGYKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747512 |

Source

|

| Record name | 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetyl Bisacodyl |A-D-Glucuronide | |

CAS RN |

31050-47-2 |

Source

|

| Record name | 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)